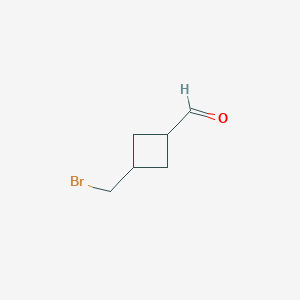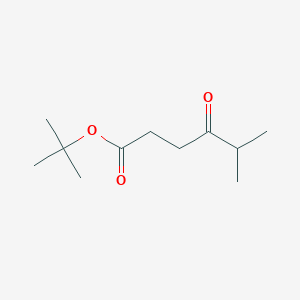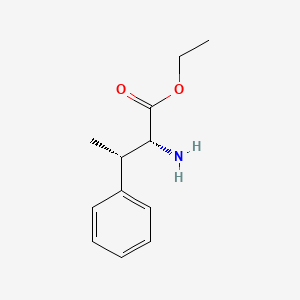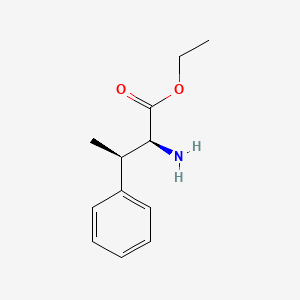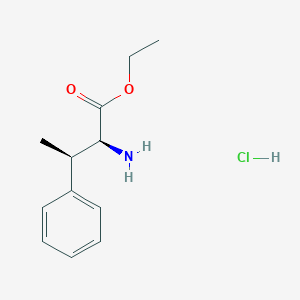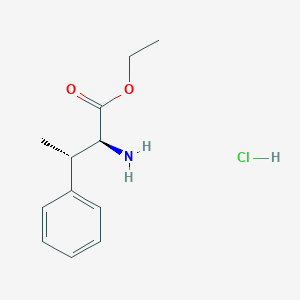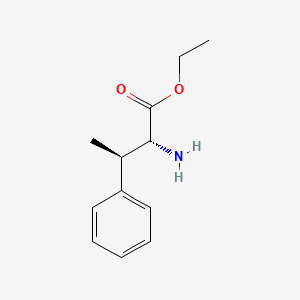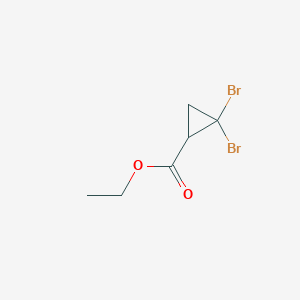
2,2-Dibromo-cyclopropanecarboxylic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dibromo-cyclopropanecarboxylic acid ethyl ester is an organic compound characterized by a cyclopropane ring substituted with two bromine atoms and an ethyl ester group. This compound is of interest due to its unique structural features and reactivity, making it valuable in various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dibromo-cyclopropanecarboxylic acid ethyl ester typically involves the dibromocyclopropanation of unsaturated alcohols. This reaction can be carried out under phase-transfer conditions using a strong base such as sodium hydroxide (NaOH) and a haloform like bromoform (CHBr₃). The reaction is generally rapid and can be performed under ambient conditions using continuous flow chemistry .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of phase-transfer catalysts and controlled reaction environments are crucial to achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
2,2-Dibromo-cyclopropanecarboxylic acid ethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form cyclopropane derivatives with different substituents.
Oxidation Reactions: Oxidative conditions can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions.
Reducing Agents: Like lithium aluminum hydride (LiAlH₄) for reduction reactions.
Oxidizing Agents: Such as potassium permanganate (KMnO₄) for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of cyclopropane derivatives, while reduction and oxidation reactions can produce cyclopropane alcohols or carboxylic acids, respectively.
Scientific Research Applications
2,2-Dibromo-cyclopropanecarboxylic acid ethyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2,2-Dibromo-cyclopropanecarboxylic acid ethyl ester exerts its effects involves the reactivity of the cyclopropane ring and the bromine atoms. The compound can undergo ring-opening reactions, substitution, and other transformations that are facilitated by the strained nature of the cyclopropane ring and the presence of reactive bromine atoms. These reactions can target various molecular pathways and result in the formation of different products.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-cyclopropanecarboxylic acid ethyl ester: Similar in structure but with methyl groups instead of bromine atoms.
Cyclopropanecarboxylic acid ethyl ester: Lacks the bromine substituents, resulting in different reactivity and applications.
Uniqueness
2,2-Dibromo-cyclopropanecarboxylic acid ethyl ester is unique due to the presence of two bromine atoms, which significantly influence its chemical reactivity and potential applications. The bromine atoms make the compound more reactive in substitution and reduction reactions compared to its non-brominated counterparts.
Properties
IUPAC Name |
ethyl 2,2-dibromocyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8Br2O2/c1-2-10-5(9)4-3-6(4,7)8/h4H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZRMNZSTNIVKJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1(Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Br2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.93 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(1-tert-Butoxycarbonylamino-cyclopropanecarbonyl)-amino]-acetic acid ethyl ester](/img/structure/B8185538.png)
![3-Oxabicyclo[3.2.1]octan-6-one](/img/structure/B8185546.png)
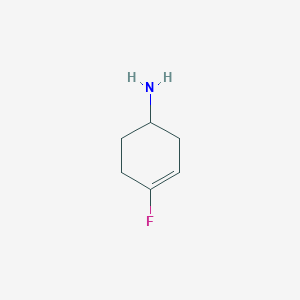
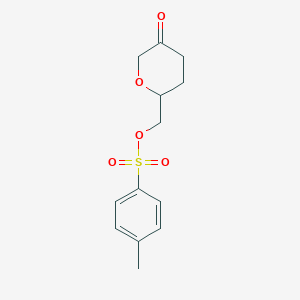
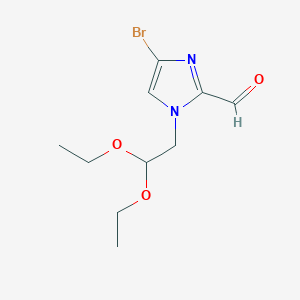

![cis-Hexahydro-cyclopenta[c]furan-4-one](/img/structure/B8185606.png)
